molecular formula C13H9ClFNO5S B13348921 Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]- CAS No. 30885-50-8

Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]-

Cat. No.: B13348921
CAS No.: 30885-50-8
M. Wt: 345.73 g/mol
InChI Key: URIACEVQKFVDRP-UHFFFAOYSA-N
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Description

2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is a chemical compound that features a complex structure with both chloro and nitro functional groups attached to a phenoxy moiety, which is further linked to a benzene sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloro-4-nitrophenol with benzyl chloride in the presence of a base to form the corresponding benzyl ether. This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenoxy moiety can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of 2-((2-Chloro-4-aminophenoxy)methyl)benzene-1-sulfonyl fluoride.

    Oxidation: Formation of phenolic or quinone derivatives.

Scientific Research Applications

2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicinal Chemistry: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. This can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the benzene sulfonyl fluoride moiety.

    Benzene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the chloro and nitro substituents.

    2-((2-Chloro-4-nitrophenoxy)methyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

Uniqueness

2-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloro and nitro groups, along with the sulfonyl fluoride moiety, makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

30885-50-8

Molecular Formula

C13H9ClFNO5S

Molecular Weight

345.73 g/mol

IUPAC Name

2-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride

InChI

InChI=1S/C13H9ClFNO5S/c14-11-7-10(16(17)18)5-6-12(11)21-8-9-3-1-2-4-13(9)22(15,19)20/h1-7H,8H2

InChI Key

URIACEVQKFVDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

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